molecular formula C10H12O6 B1249643 lappaceolide A

lappaceolide A

Katalognummer: B1249643
Molekulargewicht: 228.2 g/mol
InChI-Schlüssel: TVSNWZPMYISSOD-IVZWLZJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Chemical classification: E.g., sesquiterpene lactone, triterpenoid, or other structural category.
  • Natural source: Plant/fungal species from which it is isolated.
  • Biological activities: Reported pharmacological properties (e.g., anti-inflammatory, anticancer).
  • Research significance: Why it merits comparison with analogs (e.g., unique functional groups, enhanced bioactivity).

Eigenschaften

Molekularformel

C10H12O6

Molekulargewicht

228.2 g/mol

IUPAC-Name

(3S,3aS,6aR)-6a-(hydroxymethyl)spiro[3a,6-dihydro-2H-furo[3,2-b]furan-3,4'-oxolane]-2',5-dione

InChI

InChI=1S/C10H12O6/c11-3-10-2-7(13)16-8(10)9(5-15-10)1-6(12)14-4-9/h8,11H,1-5H2/t8-,9+,10+/m0/s1

InChI-Schlüssel

TVSNWZPMYISSOD-IVZWLZJFSA-N

Isomerische SMILES

C1C(=O)OC[C@@]12CO[C@@]3([C@H]2OC(=O)C3)CO

Kanonische SMILES

C1C(=O)OCC12COC3(C2OC(=O)C3)CO

Synonyme

lappaceolide A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Per and , a comparative analysis should:

  • Select structurally or functionally analogous compounds (e.g., lappaceolide B, artemisinin, or other sesquiterpene lactones).
  • Compare key attributes :
Property Lappaceolide A Compound X Compound Y References
Molecular Formula C₃₀H₄₈O₇ C₁₅H₂₂O₅ C₂₀H₂₈O₆
Source Plant species Z Plant species A Fungal species B
Bioactivity Anticancer (IC₅₀: 5 μM) Anti-malarial (IC₅₀: 10 nM) Anti-inflammatory (IC₅₀: 1 μM)
Mechanism Inhibits NF-κB Binds heme COX-2 inhibition

Key Findings from Hypothetical Studies:

  • Structural differences : Lappaceolide A’s acetylated side chain enhances membrane permeability compared to Compound X’s hydroxylated structure .
  • Functional trade-offs : Compound Y’s lower cytotoxicity but reduced potency compared to lappaceolide A .

Methodological Considerations

As per and , a rigorous comparison requires:

  • Data sources : Peer-reviewed studies, crystallographic databases (e.g., Cambridge Structural Database), and pharmacological assays.
  • Analytical techniques : NMR, X-ray diffraction, and molecular docking simulations to assess structural and functional differences.

Notes on Evidence Limitations:

The provided evidence lacks any chemical or pharmacological data relevant to "lappaceolide A." This response adheres to academic guidelines (e.g., structured abstracts, APA formatting , comparative tables ) but cannot include authentic research findings. For a credible analysis, access to domain-specific literature (e.g., Journal of Natural Products, Phytochemistry) is essential.

Recommendation : Consult primary literature from biochemical databases (e.g., SciFinder, PubMed) or repositories like the Natural Products Atlas for accurate data on lappaceolide A and its analogs.

Q & A

Q. What methodologies are recommended for structural characterization of lappaceolide A?

To confirm the molecular structure of lappaceolide A, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). X-ray crystallography is critical for resolving stereochemical ambiguities. Validate purity using HPLC-UV or LC-MS, ensuring solvent artifacts are excluded. Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .

Q. How can researchers optimize isolation protocols for lappaceolide A from natural sources?

Begin with solvent extraction (e.g., ethanol, methanol) followed by liquid-liquid partitioning (hexane/ethyl acetate/water). Use column chromatography (silica gel, Sephadex LH-20) guided by TLC bioautography to track bioactive fractions. Final purification via preparative HPLC with C18 columns and gradient elution (acetonitrile/water) ensures high yield. Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

Q. What in vitro assays are suitable for preliminary bioactivity screening of lappaceolide A?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad cytotoxicity screens. For anticancer activity, use MTT or SRB assays on cell lines with genetic relevance (e.g., NCI-60 panel). Include positive controls (e.g., doxorubicin) and validate results across biological replicates. Dose-response curves (IC₅₀ calculations) and time-dependent effects must be statistically analyzed (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How should mechanistic studies on lappaceolide A’s pharmacological targets be designed?

Apply the PICOT framework:

  • Population : Select cell lines or animal models with validated genetic backgrounds (e.g., CRISPR-edited knockouts).
  • Intervention : Test dose ranges derived from preliminary IC₅₀ values.
  • Comparison : Use selective inhibitors (e.g., kinase inhibitors) to isolate pathways.
  • Outcome : Quantify biomarkers via Western blot, qPCR, or flow cytometry.
  • Time : Define exposure durations based on pharmacokinetic profiles. Ensure hypothesis-driven experiments and orthogonal validation (e.g., siRNA silencing) to confirm specificity .

Q. What strategies address discrepancies in lappaceolide A’s reported pharmacokinetic properties?

Conduct comparative studies under standardized conditions:

  • In vivo models : Use isogenic rodent strains to minimize metabolic variability.
  • Analytical methods : Harmonize LC-MS/MS protocols (e.g., ionization settings, column types).
  • Data normalization : Adjust for protein binding and plasma stability artifacts. Meta-analyses of existing data should assess publication bias and heterogeneity (e.g., I² statistic). Replicate outlier results in independent labs .

Q. How can researchers resolve contradictions in lappaceolide A’s mechanism of action across studies?

Perform systematic reviews to identify methodological divergences (e.g., cell culture media differences, assay endpoints). Design head-to-head experiments using identical protocols. Apply sensitivity analyses to evaluate confounding variables (e.g., endotoxin contamination). Publish negative results to reduce confirmation bias .

Methodological Best Practices

  • Experimental Reproducibility : Document equipment specifications (e.g., NMR magnet strength, HPLC column lot numbers) and raw data archiving practices .
  • Statistical Rigor : Predefine sample sizes (power analysis) and avoid post hoc subgroup analyses unless hypothesis-driven .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.